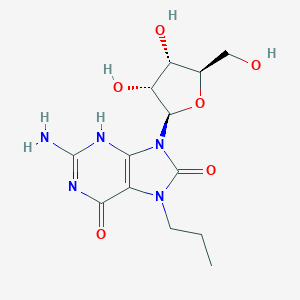
N-(2-aminoethyl)-N-methylaniline
Descripción general
Descripción
Amines are derivatives of ammonia, in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . These compounds include primary amines (R-NH2), secondary amines (R2NH), and tertiary amines (R3N), where R represents an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines involves several methods, including reduction of nitriles, amides, and nitro compounds, as well as the reaction of alkyllithium compounds with ammonia and the alkylation of ammonia .Molecular Structure Analysis
The molecular structure of amines is based on the nitrogen atom. In primary amines, one carbon group is bonded to the nitrogen atom; in secondary amines, there are two carbon groups bonded to the nitrogen; and in tertiary amines, there are three carbon groups bonded to the nitrogen .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also form amides, imines, and enamines, and can be oxidized to form nitro compounds .Physical And Chemical Properties Analysis
Amines are generally colorless, although they may yellow upon standing in air. They have a characteristic “fishy” odor. Lower-molecular-weight amines are soluble in water and are weak bases .Aplicaciones Científicas De Investigación
Food Contact Materials
N-(2-aminoethyl)-N-methylaniline, also known as N-(2-aminoethyl)ethanolamine, has been evaluated for its safety in food contact materials . The European Food Safety Authority (EFSA) concluded that the use of this substance in the manufacturing of can coatings in direct contact with food does not raise a safety concern if migration does not exceed 0.05 mg/kg food .
Photodetectors
N-(2-aminoethyl)-N-methylaniline has been used as an additive in the fabrication of efficient self-powered photodetectors . The formation of chemical bond and hydrogen bond between N-(2-aminoethyl) acetamide and perovskite reduces the potential barrier in the phase-transition process from an intermediate yellow phase to a final black phase, passivates the defects of the film, and leads to a high-quality and phase-pure α-FAPbI3 perovskite . A self-powered photodetector based on the as-fabricated FAPbI3 film exhibits a maximum responsivity of 0.48 A W-1 at 700 nm with a peak external quantum efficiency of 95% at 440 nm .
Formaldehyde Adsorption
N-(2-aminoethyl)-N-methylaniline has been used in the preparation of Microcrystalline Cellulose/N-(2-aminoethyl)-3-Aminopropyl Methyl Dimethoxysilane (MCC/APMDS) composite aerogel . The adsorption of formaldehyde by the MCC/APMDS composite aerogel mainly relied upon the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base to achieve the effect of deformaldehyde .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-methyl-N'-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGMQDJOIHALPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1664-39-7 | |
| Record name | N-(2-aminoethyl)-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)







